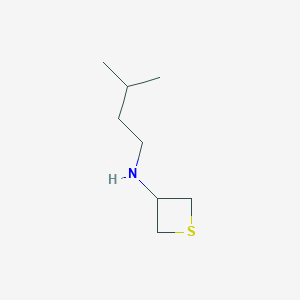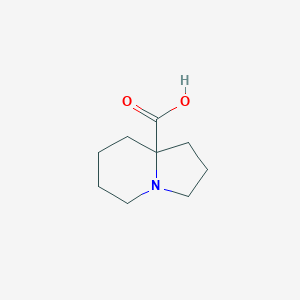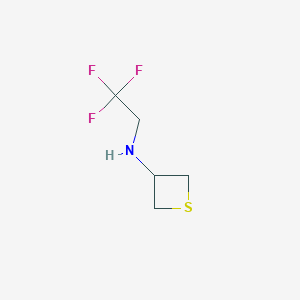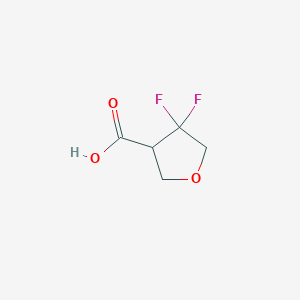
4,4-Difluorotetrahydrofuran-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Difluorotetrahydrofuran-3-carboxylic acid is an organic compound with the molecular formula C5H6F2O3 It is a derivative of tetrahydrofuran, a five-membered ring containing one oxygen atom, with two fluorine atoms attached to the fourth carbon and a carboxylic acid group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Difluorotetrahydrofuran-3-carboxylic acid typically involves the following steps:
Starting Material: The synthesis often begins with tetrahydrofuran (THF) as the starting material.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, which can involve the use of carbon dioxide (CO2) in the presence of a base.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4,4-Difluorotetrahydrofuran-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially leading to the formation of new functional groups.
Reduction: Reduction reactions can modify the carboxylic acid group to form alcohols or other derivatives.
Substitution: The fluorine atoms can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylates or ketones, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives.
Scientific Research Applications
4,4-Difluorotetrahydrofuran-3-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those requiring fluorinated motifs for enhanced biological activity and metabolic stability.
Materials Science: The compound can be utilized in the development of novel materials with unique properties, such as increased resistance to degradation or improved mechanical strength.
Biological Studies: Researchers use this compound to study the effects of fluorination on biological systems, including enzyme interactions and metabolic pathways.
Industrial Chemistry: It serves as an intermediate in the production of agrochemicals, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4,4-Difluorotetrahydrofuran-3-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, the fluorine atoms can enhance the compound’s binding affinity to biological targets, such as enzymes or receptors, by forming strong hydrogen bonds or altering the electronic environment. The carboxylic acid group can participate in various biochemical reactions, influencing the compound’s activity and stability.
Comparison with Similar Compounds
Similar Compounds
Tetrahydrofuran-3-carboxylic acid: Lacks the fluorine atoms, resulting in different chemical properties and reactivity.
4-Fluorotetrahydrofuran-3-carboxylic acid: Contains only one fluorine atom, leading to distinct biological and chemical behavior.
4,4-Dichlorotetrahydrofuran-3-carboxylic acid: Substitutes fluorine with chlorine, which can significantly alter the compound’s properties.
Uniqueness
4,4-Difluorotetrahydrofuran-3-carboxylic acid is unique due to the presence of two fluorine atoms, which impart specific electronic and steric effects. These effects can enhance the compound’s stability, reactivity, and interaction with biological targets, making it a valuable tool in various research and industrial applications.
Properties
IUPAC Name |
4,4-difluorooxolane-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F2O3/c6-5(7)2-10-1-3(5)4(8)9/h3H,1-2H2,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXDMXYSVAOMJNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
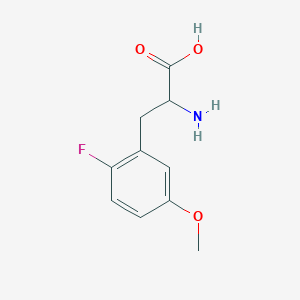

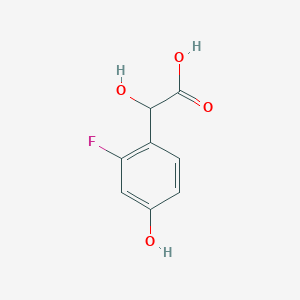
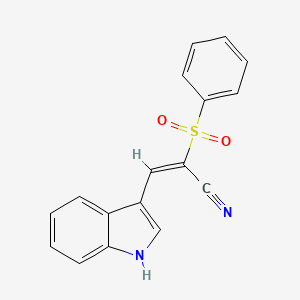
![[(2,5-Dichloro-benzyl)-methyl-amino]-acetic acid](/img/structure/B7900288.png)
![2-[2-(benzylamino)-2-oxoethyl]sulfanyl-3H-benzimidazole-5-carboxylic acid](/img/structure/B7900291.png)
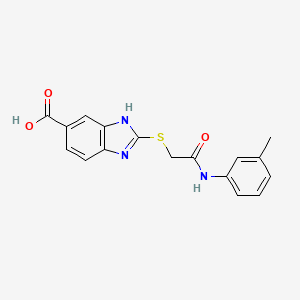
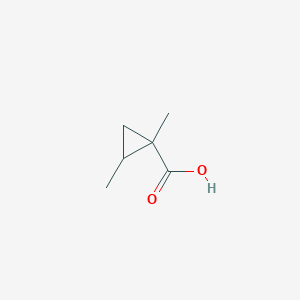
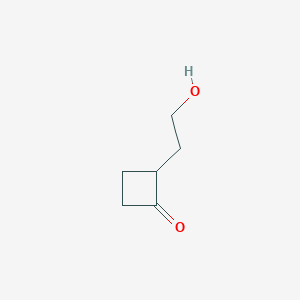
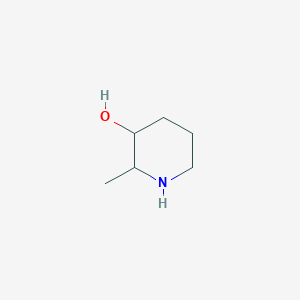
![Bicyclo[3.2.0]heptane-3-carboxylic acid](/img/structure/B7900322.png)
